molecular formula C19H20ClN5OS B10949874 (5Z)-5-(4-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10949874
M. Wt: 401.9 g/mol
InChI Key: YPEWEYICVAOJJY-YVLHZVERSA-N
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Description

5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a pyrazole moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with the chlorophenyl group under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol share the thiazole ring structure.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring structure.

Uniqueness

What sets 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE apart is the combination of the thiazole and pyrazole rings with the chlorophenyl group, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C19H20ClN5OS/c1-23-12-15(11-21-23)13-24-6-8-25(9-7-24)19-22-18(26)17(27-19)10-14-2-4-16(20)5-3-14/h2-5,10-12H,6-9,13H2,1H3/b17-10-

InChI Key

YPEWEYICVAOJJY-YVLHZVERSA-N

Isomeric SMILES

CN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

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